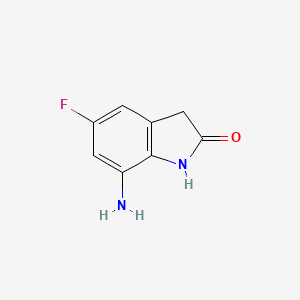
7-Amino-5-fluoroindolin-2-one
Vue d'ensemble
Description
7-Amino-5-fluoroindolin-2-one is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 7-Amino-5-fluoroindolin-2-one consists of an indolin-2-one core, which is a type of indole, substituted with an amino group at the 7th position and a fluoro group at the 5th position . The InChI code for this compound is 1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1-3,11-12H,10H2 .Physical And Chemical Properties Analysis
7-Amino-5-fluoroindolin-2-one is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Comprehensive Analysis of 7-Amino-5-fluoroindolin-2-one Applications
7-Amino-5-fluoroindolin-2-one is a compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own section and descriptive heading.
Asymmetric Synthesis: 7-Amino-5-fluoroindolin-2-one plays a crucial role in the asymmetric synthesis of C–F quaternary α-fluoro-β-amino-indolin-2-ones. This process involves Mannich addition reactions and is significant for creating compounds with tetrasubstituted fluorinated stereogenic centers . The method’s operational convenience and perfect diastereoselectivity make it valuable for widespread application in synthetic chemistry.
Antimicrobial Agents: Research indicates the potential of 7-Amino-5-fluoroindolin-2-one in developing antimicrobial agents. It can be used in niosomal formulations based on amino acid-derived surfactants, which show promising results in terms of antimicrobial activity and biocompatibility . These formulations could lead to advances in pharmaceutical delivery systems with dual therapeutic properties.
Analytical Chemistry: In analytical chemistry, 7-Amino-5-fluoroindolin-2-one can be used as a reference compound for high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) studies. It helps in the characterization of complex molecules and the study of their physicochemical properties .
Material Science: The compound’s unique properties make it suitable for material science applications, particularly in the development of new materials with specific fluorescence or electronic characteristics. Its structure allows for the exploration of novel material functionalities .
Chemical Synthesis: 7-Amino-5-fluoroindolin-2-one is involved in chemical synthesis processes, where it serves as a building block for various organic compounds. Its reactivity and stability under different conditions are beneficial for creating diverse molecular structures .
Pharmaceutical Research: In pharmaceutical research, this compound is used to develop new drugs and treatments. Its molecular structure can be modified to enhance drug efficacy, reduce side effects, and improve delivery mechanisms .
Safety And Hazards
The safety information for 7-Amino-5-fluoroindolin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
7-amino-5-fluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFFVSPISVQLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731336 | |
| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-fluoroindolin-2-one | |
CAS RN |
945381-62-4 | |
| Record name | 7-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions several heterocyclic compounds being screened for anticancer activity. What was the docking score of 7-Amino-5-fluoroindolin-2-one compared to the other compounds, and what does this suggest about its potential?
A1: While the study doesn't explicitly provide the docking score for 7-Amino-5-fluoroindolin-2-one, it does highlight that Tert-butyl 3-formyl-1H-indole-1-carboxylate obtained the best score (-7.8) among the tested compounds, suggesting it has promising predicted activity. [] This emphasizes that in silico screening, like the molecular docking performed in this study, can help prioritize compounds for further experimental validation. Even though a specific score for 7-Amino-5-fluoroindolin-2-one isn't given, its inclusion in the study indicates it possesses structural features that warrant investigation as a potential anticancer agent. Further research, including in vitro and in vivo studies, is needed to confirm its efficacy and understand its mechanism of action.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

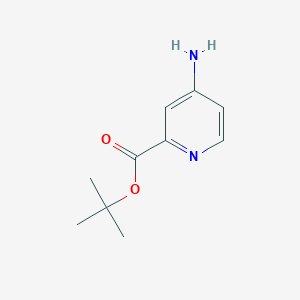
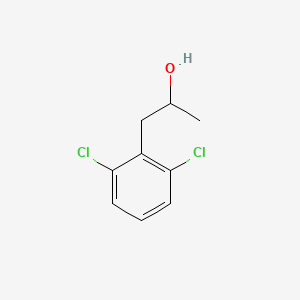
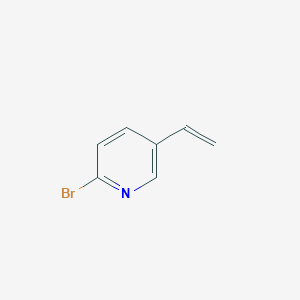


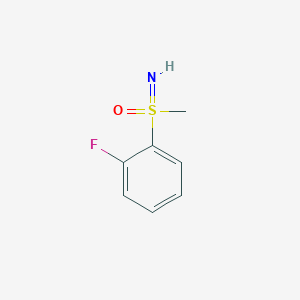
![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
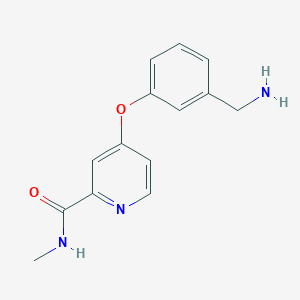
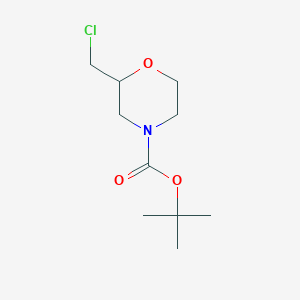
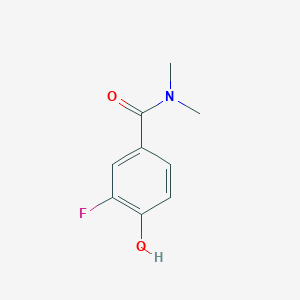
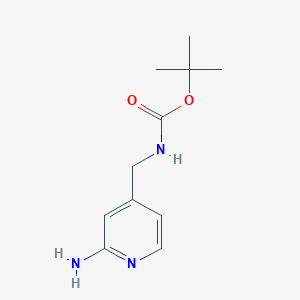
![tert-Butyl N-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}carbamate](/img/structure/B1529767.png)
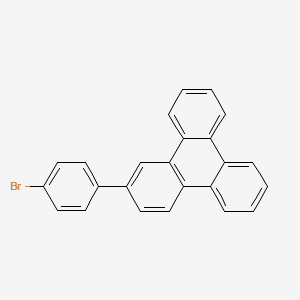
![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)